molecular formula C14H14N4O B4647785 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 907972-68-3

5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4647785
CAS No.: 907972-68-3
M. Wt: 254.29 g/mol
InChI Key: XCFLBSGUXLWBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a high-purity chemical reagent designed for advanced medicinal chemistry and parasitology research. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is of significant scientific interest due to its structural similarity to purine bases, allowing it to act as a biomimetic model in biochemical interactions . Recent studies on closely related 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine metal complexes have demonstrated exceptional in vitro efficacy against neglected tropical diseases, showing higher potency than standard commercial drugs against multiple species of Leishmania ( L. infantum, L. braziliensis, L. donovani, L. peruviana, L. mexicana ) and Trypanosoma cruzi , the parasite responsible for Chagas disease . This synergetic effect between the triazolopyrimidine core and metal ions positions this class of compounds as a promising lead for novel chemotherapeutic agents . Beyond antiparasitic applications, this versatile scaffold is also investigated for its potential as a building block for metal-organic frameworks (MOFs) and for its luminescent properties . This product is intended for research purposes only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-phenyl-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-6-12-16-14-15-11(9-13(19)18(14)17-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFLBSGUXLWBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194826
Record name 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907972-68-3
Record name 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907972-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can be employed . Another approach involves the use of 2-aminopyridines and nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution at C7 Position

The 7-oxo group can act as a leaving group under specific conditions, enabling substitution reactions. For example, treatment with phosphoryl chloride (POCl₃) converts the oxo group to a chloro intermediate, facilitating subsequent nucleophilic substitutions .

Table 1: C7 Substitution Reactions

Starting MaterialReagent/ConditionsProductYieldSource
7-Oxo derivativePOCl₃, reflux7-Chloro intermediate85–92%
7-Chloro intermediate4-Methoxyphenethylamine, NMP, 80°C7-(4-Methoxyphenethylamino) derivative65–78%
7-Chloro intermediatePiperidine, DMF7-Piperidinyl derivative72%

Functionalization via Amide Bond Formation

The C2 propyl group can undergo oxidation to a carboxylic acid, enabling amide coupling. For example:

  • EDCI/HOBt-mediated coupling of the oxidized propyl chain with aromatic acids yields amide derivatives .

Representative Reaction:
5-Phenyl-2-propyl-TZP → (Oxidation) → 2-Carboxypropyl intermediate → (Coupling) → 2-(Furan-2-carboxamido)propyl derivative .

Alkylation and Aryloxylation

The N1 and N4 positions participate in alkylation reactions. In one protocol:

  • Treatment with alkyl bromides (e.g., iodomethane) in DMF/NaOH introduces methyl groups at N1 .

Table 2: Alkylation Reactions

SubstrateReagentProductConditionsYield
N1-H free baseIodomethane, DMF, 80°CN1-Methyl derivative24 h, N₂68%
7-Hydroxy derivative3-Chlorophenol, CH₃CN, NaOH7-(3-Chlorophenoxy) derivativeReflux, 5 h28.6%

Metal Complexation

The triazolo-pyrimidine core acts as a multidentate ligand for transition metals. Notable examples include:

  • Copper(II) complexes : Formed via coordination through N3 and the 7-oxo group, exhibiting antileishmanial activity (IC₅₀ = 12–18 μM).

  • Ruthenium(II) complexes : Synthesized using analogous TZP ligands, showing cytotoxicity against MCF-7 breast cancer cells.

Microwave-Assisted Modifications

Microwave irradiation enhances reaction efficiency for:

  • Condensation reactions : With benzohydrazides in toluene (120°C, 24 h) to form fused triazolo-pyrimidines .

  • Cross-coupling : Sonogashira coupling with alkynes using Pd(PPh₃)₄ catalysts .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

  • Antiviral activity : Introduction of pyridinyl groups at C2 improves binding to influenza RNA polymerase (IC₅₀ = 19.5 μM) .

  • Antitumor activity : 7-Anilino derivatives with thioether side chains inhibit MCF-7 proliferation (EC₅₀ = 8–12 μM) .

Stability and Reactivity Trends

  • pH sensitivity : The 7-oxo group undergoes hydrolysis under acidic conditions (pH < 3).

  • Thermal stability : Decomposition occurs above 250°C, as shown by TGA analysis.

This compound’s versatility in nucleophilic substitution, metal coordination, and cross-coupling reactions makes it a valuable scaffold for drug discovery and materials science. Future research should explore its catalytic applications and structure-activity relationships for neurodegenerative targets .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of triazolo[1,5-a]pyrimidine compounds exhibit anticonvulsant properties. For instance, studies have shown that certain substituted triazolo derivatives can effectively prevent seizures in animal models. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl group can enhance anticonvulsant efficacy, making these compounds promising candidates for treating epilepsy and other seizure disorders .

Antiparasitic Effects

Recent studies have highlighted the potential of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives against neglected tropical diseases such as Leishmaniasis and Chagas disease. In vitro evaluations demonstrated that these compounds exhibit higher efficacy compared to standard treatments. The incorporation of metal complexes with these triazolo derivatives has shown a synergistic effect, enhancing their antiparasitic activity significantly .

Anticancer Properties

The anticancer potential of triazolo[1,5-a]pyrimidine derivatives has also been explored. Compounds have been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways such as the ERK pathway. This suggests their utility as lead compounds in the development of new anticancer therapies .

Case Studies and Research Findings

Study Findings Applications
Study on Anticonvulsant ActivityDemonstrated significant reduction in seizure frequency in animal models using modified triazolo derivatives.Potential treatment for epilepsy.
Antiparasitic EvaluationShowed higher efficacy against Leishmania spp. compared to existing drugs; metal complexes enhanced activity.Treatment for Leishmaniasis and Chagas disease.
Anticancer ResearchInduced apoptosis in cancer cell lines; effective modulation of ERK signaling pathway.Development of novel anticancer agents.

Mechanism of Action

The mechanism of action of 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, triazolopyrimidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The compound may exert its effects through the inhibition of key enzymes involved in disease pathways, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The substituents at positions 2 and 5 significantly influence physicochemical and biological properties. Key analogs and their substituents are summarized below:

Compound Name Position 2 Substituent Position 5 Substituent Key Features Reference ID
S1-TP 4-Methoxyphenyl Chloromethyl Electrophilic chloromethyl group; studied for electrochemical behavior
S2-TP 4-Methoxyphenyl Piperidinomethyl Incorporates a piperidine moiety; enhances lipophilicity
S3-TP 4-Methoxyphenyl Morpholinomethyl Morpholine ring improves solubility
Compound 1 () Phenyl Chloromethyl Used as a precursor for radioiodinated imaging probes
Compound 19 () Cyclopropyl 4-Methylbenzyl Substitutions linked to non-classical bioactivity (e.g., kinase inhibition)
MK9 () p-Tolyl Phenyl Pyrazolo variant with tolyl group; structural analog

Key Observations :

  • Electron-Withdrawing vs.
  • Aromatic vs. Aliphatic Substituents : Phenyl groups (aromatic) at position 5, as in the target compound and MK9 (), may improve π-π stacking interactions in biological targets compared to aliphatic substituents like chloromethyl .

Key Observations :

  • Catalytic Efficiency : The use of BMIM-PF6 (ionic liquid) in improved yields for propyl-substituted analogs (e.g., Compound 26: 83%) compared to ethyl derivatives (21%) .
  • Challenges with Bulky Groups : The target compound’s propyl group may require optimized reaction conditions to avoid steric hindrance during cyclization.

Electrochemical Properties

Voltammetric studies (DPV/CV) on triazolopyrimidinones reveal oxidation potentials influenced by substituents:

Compound Oxidation Potential (V vs. Ag/AgCl) Scan Rate Method Reference ID
S1-TP +1.12 100 mV/s DPV
S2-TP +1.08 100 mV/s DPV
S3-TP +1.05 100 mV/s DPV

Key Observations :

    Q & A

    Basic: What are the established synthetic routes for 5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

    The synthesis typically involves cyclization and condensation strategies. Key methods include:

    • Cycloaddition reactions : Reacting aminoguanidine with carboxylic acid derivatives to form triazole intermediates, followed by cyclization with alkyl cyanoacetate to yield the bicyclic triazolopyrimidinone core .
    • Condensation protocols : Using orthoesters or aldehydes with diethyl azodicarboxylate (DEAD) in DMF to cyclize intermediates into the triazolopyrimidinone structure .
    • Catalytic optimization : Employing additives like TMDP (tetramethylenediamine piperazine) in ethanol/water mixtures to enhance reaction efficiency, though safety considerations for TMDP handling are critical .

    Basic: How is structural characterization performed for this compound?

    Structural elucidation relies on:

    • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) to confirm substituent positions and aromaticity .
    • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
    • Microanalytical techniques : Elemental analysis (e.g., Perkin-Elmer 240-B) to validate purity and stoichiometry .

    Advanced: How to design experiments for studying its electrochemical properties?

    Methodological approaches include:

    • Voltammetric techniques : Cyclic voltammetry on carbon graphite electrodes to assess redox behavior, with parameters such as scan rate (e.g., 50–200 mV/s) and electrolyte composition (e.g., PBS buffer) optimized to detect oxidation/reduction peaks .
    • Current-potential profiling : Analyzing current density (lg i) vs. potential (E) curves to identify corrosion inhibition mechanisms or electron transfer pathways in biological systems .

    Advanced: How to resolve contradictions in reported biological activity data?

    Contradictions may arise from assay variability or structural modifications. Strategies include:

    • Substituent analysis : Comparing activity of derivatives with varying substituents (e.g., chloromethyl vs. morpholinomethyl groups) to identify structure-activity relationships .
    • Enzyme specificity assays : Testing inhibitory potencies against related enzymes (e.g., JAK1-3 vs. TYK2) under standardized conditions (e.g., THP-1 monocytes) to clarify selectivity .
    • Dose-response validation : Replicating studies with precise concentration ranges (e.g., 0.1–100 µM) to confirm IC50_{50} values .

    Advanced: What strategies improve synthetic yield and purity?

    Optimization methods involve:

    • Catalyst selection : Using TMDP in ethanol/water (1:1 v/v) to accelerate condensation while minimizing side reactions .
    • Temperature control : Refluxing intermediates (e.g., with DMF/triethylamine) to enhance cyclization efficiency .
    • Purification protocols : Silica gel chromatography or recrystallization to isolate high-purity products (>95%) .

    Advanced: How to evaluate DNA interactions electrochemically?

    A portable electrochemical setup can be employed:

    • DNA-binding assays : Measuring changes in peak current or potential shifts using DNA-modified electrodes (e.g., carbon graphite) upon compound interaction .
    • Intercalation studies : Comparing voltammetric responses in the presence/absence of DNA to quantify binding constants (e.g., via Scatchard plots) .

    Advanced: What computational methods predict its biological targets?

    • Molecular docking : Simulating interactions with enzyme active sites (e.g., TYK2 ATP-binding pocket) using software like AutoDock Vina to prioritize derivatives for synthesis .
    • QSAR modeling : Correlating substituent electronic properties (e.g., Hammett constants) with inhibitory activity to guide rational design .

    Basic: What are its key applications in medicinal chemistry?

    • Enzyme inhibition : Selective TYK2 inhibition for autoimmune disease research, with IC50_{50} values in the nanomolar range .
    • Drug candidate scaffolds : Modifications (e.g., trifluoromethyl groups) enhance bioavailability and target affinity for anticancer or antimicrobial applications .
    • Imaging probes : Radioiodinated derivatives (e.g., 125I^{125}\text{I}-labeled analogs) for nuclear medical imaging of fatty acid-binding proteins .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
    Reactant of Route 2
    Reactant of Route 2
    5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.